Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 146667-86-9
VCID: VC3850503
InChI: InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCC(C1)CCI
Molecular Formula: C12H22INO2
Molecular Weight: 339.21 g/mol

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate

CAS No.: 146667-86-9

Cat. No.: VC3850503

Molecular Formula: C12H22INO2

Molecular Weight: 339.21 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate - 146667-86-9

Specification

CAS No. 146667-86-9
Molecular Formula C12H22INO2
Molecular Weight 339.21 g/mol
IUPAC Name tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C12H22INO2/c1-12(2,3)16-11(15)14-8-4-5-10(9-14)6-7-13/h10H,4-9H2,1-3H3
Standard InChI Key ZCEOHFLQAXHPEA-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCC(C1)CCI
Canonical SMILES CC(C)(C)OC(=O)N1CCCC(C1)CCI

Introduction

Structural and Physicochemical Properties

Tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate has the molecular formula C₁₂H₂₂INO₂ and a molecular weight of 339.21 g/mol . Key structural identifiers include:

PropertyValueSource
IUPAC Nametert-butyl 3-(2-iodoethyl)piperidine-1-carboxylatePubChem
InChI KeyZCEOHFLQAXHPEA-UHFFFAOYSA-NPubChem
SMILESCC(C)(C)OC(=O)N1CCCC(C1)CCIPubChem
Boiling Point351.9 ± 15.0 °C (predicted)ChemBK
Storage Conditions-10°C to room temperature (dry, inert)Sigma-Aldrich

The Boc group enhances solubility in organic solvents (e.g., dichloromethane, DMF), while the iodoethyl side chain facilitates nucleophilic substitution reactions .

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is typically synthesized via a two-step protocol:

  • Boc Protection: Piperidine is treated with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., NaOH) to yield tert-butyl piperidine-1-carboxylate .

  • Iodoethyl Introduction: The intermediate undergoes alkylation with 1,2-diiodoethane under basic conditions (e.g., NaH/DMF) .

StepReagents/ConditionsYieldPurity
1Boc₂O, NaOH, THF, 0°C → RT85%>95%
21,2-Diiodoethane, NaH, DMF, 50°C72%90–95%

Industrial methods employ continuous flow reactors to improve scalability, with yields exceeding 80% .

Chemical Reactivity and Applications

Nucleophilic Substitution

The iodine atom’s leaving-group propensity enables reactions with nucleophiles (e.g., amines, thiols):
R-X+NuR-Nu+X(X = I)\text{R-X} + \text{Nu}^- \rightarrow \text{R-Nu} + \text{X}^- \quad (\text{X = I})
For example, reaction with sodium azide yields tert-butyl 3-(2-azidoethyl)piperidine-1-carboxylate, a precursor for click chemistry .

Cross-Coupling Reactions

The compound participates in Ullmann and Suzuki-Miyaura couplings. A 2024 study demonstrated its use in synthesizing oxindole derivatives via copper-catalyzed radical cyclization :
Oxindole yield=88%(Conditions: CuI, visible light, DMF)\text{Oxindole yield} = 88\% \quad (\text{Conditions: CuI, visible light, DMF})

Biological Activity

Antimycobacterial Properties

Inhibition of Mycobacterium tuberculosis MenA (IC₅₀ = 13–22 μM) was observed, targeting the menaquinone biosynthesis pathway .

TargetIC₅₀ (μM)Cell Viability (%)
M. tuberculosis13 ± 292 (HEK293)
Hazard StatementPrecautionary Measure
H315/H319Causes skin/eye irritation
H335May cause respiratory irritation

Comparative Analysis with Analogues

CompoundKey DifferenceReactivity Profile
tert-Butyl 4-(2-iodoethyl)piperidine-1-carboxylateIodoethyl position (C4 vs. C3)Slower SN2 kinetics
tert-Butyl 2-(iodomethyl)piperidine-1-carboxylateIodomethyl vs. iodoethylHigher steric hindrance

The C3 substitution in tert-butyl 3-(2-iodoethyl)piperidine-1-carboxylate enhances conformational flexibility, favoring ring-forming reactions .

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